1'-(2-Ethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one
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Overview
Description
1’-(2-Ethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-Ethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . This is followed by a series of functional group transformations to introduce the spirocyclic dioxane ring and the ethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metal complexes, and advanced techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1’-(2-Ethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indoxyl derivatives, while substitution reactions can introduce a wide range of functional groups onto the indole ring .
Scientific Research Applications
1’-(2-Ethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1’-(2-Ethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, influencing cellular pathways and processes. For example, it may bind to enzymes or receptors involved in cell signaling, leading to changes in cellular activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives, such as spiro[indoline-3,4’-piperidine] and spiro[indoline-3,2’-oxindole]. These compounds share structural similarities but differ in the specific functional groups and ring systems attached to the indole core .
Uniqueness
1’-(2-Ethoxybenzyl)-1’,2’-dihydrospiro([1,3]dioxane-2,3’-indole)-2’-one is unique due to its specific combination of the spirocyclic dioxane ring and the ethoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
1'-[(2-ethoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-23-18-11-6-3-8-15(18)14-21-17-10-5-4-9-16(17)20(19(21)22)24-12-7-13-25-20/h3-6,8-11H,2,7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRXPKAYDRXXSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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